4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydrofuran moiety, and various functional groups
Scientific Research Applications
4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the pyridine ring, introduction of the tetrahydrofuran moiety, and functionalization of the carboxylic acid group. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid include other pyridine derivatives and compounds with tetrahydrofuran moieties. Examples include:
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-6-9(2)14(7-10-4-3-5-18-10)12(15)11(8)13(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZFELTDTVJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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